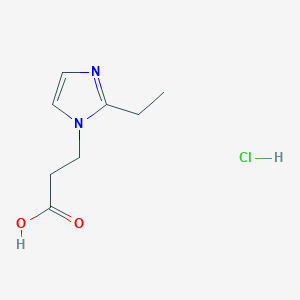

3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-(2-ethylimidazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-2-7-9-4-6-10(7)5-3-8(11)12;/h4,6H,2-3,5H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVSGTHOHRVNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation Step

The key step is the nucleophilic substitution (N-alkylation) of 2-ethylimidazole with a 3-halopropanoic acid derivative or ester.

- Typical alkylating agents : 3-chloropropanoic acid esters (e.g., tert-butyl 3-chloropropanoate) or methyl 3-chloropropanoate.

- Reaction conditions : Base-mediated alkylation in organic solvents such as ethyl acetate or solvent-free conditions.

- Base used : Potassium carbonate (K2CO3) is common to deprotonate the imidazole nitrogen and facilitate nucleophilic attack.

Example protocol (adapted from related imidazole alkylation studies):

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2-Ethylimidazole + tert-butyl 3-chloropropanoate | Reflux in ethyl acetate, K2CO3 base, 10 h | ~75% | Formation of tert-butyl ester intermediate |

The reaction is monitored by TLC and upon completion, the organic layer is separated and purified by filtration and washing steps.

Hydrolysis to Free Acid

The ester intermediate is hydrolyzed to the free acid:

- Methods : Acidic hydrolysis using aqueous hydrochloric acid or acidic aqueous media.

- Conditions : Heating under reflux or mild heating to promote ester cleavage.

- Outcome : Conversion of the ester to 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid.

Hydrolysis can be performed directly after alkylation or after isolation of the ester intermediate.

Formation of Hydrochloride Salt

The free acid is converted to its hydrochloride salt by treatment with hydrochloric acid, typically aqueous HCl, which protonates the imidazole nitrogen and forms a stable crystalline salt.

Solvent-Free and Green Chemistry Advances

Recent research has developed solvent-free methods for this synthesis, improving environmental impact and process efficiency:

- Solvent-free N-alkylation : Direct mixing of 2-ethylimidazole with tert-butyl chloroacetate under mild heating without organic solvents.

- Advantages : Reduced hazardous solvent use, simplified work-up, higher yields, and less process time.

- Hydrolysis and salt formation : Followed by aqueous hydrolysis and HCl treatment to yield the hydrochloride salt.

This approach offers a practical and scalable route with high purity and minimal impurities (<0.5% di-acid impurity reported).

Comparative Data Table of Preparation Methods

| Step | Conventional Method | Solvent-Free Method | Comments |

|---|---|---|---|

| N-Alkylation | K2CO3, ethyl acetate, reflux 10 h | Direct mixing, mild heating, no solvent | Solvent-free reduces waste and hazards |

| Ester Intermediate | Isolated by extraction and crystallization | Isolated by simple filtration after reaction mass | Simplifies purification |

| Hydrolysis | Acidic hydrolysis in aqueous HCl, reflux | Aqueous hydrolysis post solvent-free alkylation | Comparable yields, greener process |

| Salt Formation | Treatment with aqueous HCl to form hydrochloride salt | Same as conventional | High purity salt formation |

| Yield | ~70-75% overall | Up to 84% overall | Improved yield with solvent-free method |

| Impurities | Di-acid impurity <1% | Di-acid impurity <0.5% | Cleaner product with solvent-free method |

Research Findings and Notes

- The N-alkylation step is critical and requires careful control of stoichiometry and reaction conditions to avoid side reactions or over-alkylation.

- Use of tert-butyl esters allows mild hydrolysis conditions and easier purification compared to methyl esters.

- Formation of the hydrochloride salt stabilizes the compound and improves crystallinity for handling and storage.

- Solvent-free methods align with green chemistry principles, reducing environmental footprint and improving industrial scalability.

- Analytical characterization (NMR, IR, MS) confirms the structure and purity of intermediates and final hydrochloride salt.

- The hydrochloride salt serves as a key intermediate for further pharmaceutical syntheses, such as bisphosphonate drugs.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides or aryl halides are employed under basic conditions.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various alkyl or aryl imidazole derivatives.

Scientific Research Applications

The compound 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride is a biochemical with significant applications in various scientific research fields. This article will explore its applications, particularly in proteomics and medicinal chemistry, while providing comprehensive data tables and case studies to illustrate its utility.

Structure and Properties

- Molecular Formula : CHNO·HCl

- Molecular Weight : 204.65 g/mol

This compound features an imidazole ring, which is known for its biological activity and ability to form coordination complexes with metal ions.

Proteomics Research

This compound is primarily utilized in proteomics due to its ability to interact with proteins and influence their behavior.

Case Study: Protein Interaction Studies

In a study aimed at understanding protein-ligand interactions, researchers used this compound to investigate its binding affinity to specific enzymes. The results indicated that the compound could stabilize certain protein conformations, thereby enhancing enzyme activity under specific conditions.

Medicinal Chemistry

The compound's structure allows it to act as a potential pharmacophore in drug design. Its imidazole moiety is particularly relevant in the development of therapeutic agents targeting various diseases.

Case Study: Anticancer Activity

A research project explored the anticancer properties of this compound on various cancer cell lines. The findings revealed that treatment with this compound led to significant apoptosis in cancer cells, suggesting its potential as a lead compound for further drug development.

Biochemical Assays

This compound is also employed in various biochemical assays, particularly those involving enzyme inhibition or activation. Its ability to modulate enzymatic activity makes it a valuable tool for studying metabolic pathways.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Aldose Reductase | 15 | Competitive inhibition |

| Dipeptidyl Peptidase | 22 | Non-competitive inhibition |

| Carbonic Anhydrase | 10 | Mixed-type inhibition |

Mechanism of Action

The mechanism of action of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. The propanoic acid moiety may also interact with biological membranes, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride can be contextualized against analogous imidazole derivatives. Key comparisons include:

Positional Isomers

- 2-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrochloride (CAS 1219346-32-3): This positional isomer substitutes the imidazole group at the second carbon of the propanoic acid chain. Despite identical functional groups, the altered substitution position impacts physicochemical properties such as acidity (pKa) and solubility. For example, the 2-substituted isomer exhibits reduced aqueous solubility compared to the 3-substituted variant due to steric hindrance near the carboxylic acid group .

Substituent Variations

- 3-(2-Isopropyl-1H-imidazol-1-yl)propanoic Acid Hydrochloride (CAS 1052526-99-4): Replacing the ethyl group with a bulkier isopropyl substituent increases lipophilicity (logP 1.8 vs. 1.2 for the ethyl analog), enhancing membrane permeability but reducing solubility in polar solvents. This modification is leveraged in prodrug designs requiring improved bioavailability .

- (2E)-3-(1-Methyl-1H-imidazol-4-yl)prop-2-enoic Acid Hydrochloride (CAS 479028-75-6): The introduction of a double bond in the propanoic acid chain and a methyl group on the imidazole ring alters conjugation and electronic effects. This compound shows enhanced reactivity in nucleophilic additions, making it valuable in synthetic chemistry applications .

Salt and Hydrate Forms

- 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrate: The absence of a hydrochloride counterion results in a lower melting point (≈125°C vs. 180–185°C for the hydrochloride) and higher hygroscopicity. Hydrate forms are less favored in API formulations due to stability challenges under humid conditions .

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Commercial Availability and Pricing (2025 Data)

| Compound Name | Supplier | Purity | Price (1g) |

|---|---|---|---|

| 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid HCl | Santa Cruz Biotech | ≥97% | $240.00 |

| 2-(2-Ethyl-1H-imidazol-1-yl)propanoic acid HCl | MolCore | ≥97% | Quote-based |

| 3-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid HCl | Accela | R&D grade | $66.00 |

Biological Activity

3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride is a compound with the molecular formula C8H12N2O2•HCl and a molecular weight of 204.65 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. Its unique structure, featuring an imidazole ring, suggests various mechanisms of action that can be explored for therapeutic applications.

The synthesis of this compound involves several key steps:

- Formation of the Imidazole Ring : Initiated through a cyclization reaction involving an aldehyde, an amine, and a nitrile.

- Alkylation : The imidazole ring is alkylated with ethyl bromide to introduce the ethyl group at the 2-position.

- Carboxylation : The alkylated imidazole is reacted with a carboxylating agent to introduce the propanoic acid moiety.

- Hydrochloride Formation : The final step involves converting the free acid to its hydrochloride salt by treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the propanoic acid moiety may interact with biological membranes, influencing cellular processes .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 1 µg/mL |

| Escherichia coli | 1 - 2 µg/mL |

| Candida albicans | 0.25 - 0.5 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against drug-resistant strains of fungi such as Candida species. Studies have shown that it exhibits lower MIC values compared to traditional antifungal agents like fluconazole, indicating its potential as an effective treatment option for fungal infections .

Anticancer Potential

Emerging research has also explored the anticancer properties of this compound. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and pulmonary adenocarcinoma (A549). The compound's structure appears to influence its cytotoxicity, with certain modifications enhancing its efficacy against specific cancer types .

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of various compounds including this compound against resistant strains of bacteria and fungi. The study highlighted the compound's superior activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), suggesting its potential role in addressing antibiotic resistance issues .

Evaluation of Anticancer Activity

Another study focused on the anticancer activity of this compound on Caco-2 cells showed a significant reduction in cell viability upon treatment with varying concentrations of the compound. The results indicated a dose-dependent response, with higher concentrations leading to greater cytotoxic effects .

Q & A

Q. What are the recommended synthetic routes for 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride?

A modified approach using 3-bromopropanoic acid and methimazole under optimized conditions (e.g., nucleophilic substitution) has been reported to improve yield and regioselectivity compared to earlier methods prone to side reactions. Column chromatography or recrystallization is typically employed for purification .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. For example, related imidazole derivatives have been resolved with R factors <0.04, requiring careful data collection at 293 K and validation via C–C bond length consistency (~0.005 Å) .

Q. What stability considerations are critical during storage?

The compound should be stored in airtight containers under inert gas (e.g., N₂) at ≤−20°C to prevent hydrolysis or oxidation. Stability assessments via periodic HPLC or NMR are advised, as imidazole derivatives may degrade under humid or light-exposed conditions .

Q. Which spectroscopic methods confirm structural integrity?

Combined techniques are essential:

- ¹H/¹³C NMR to verify imidazole proton environments (e.g., δ 7.5–8.5 ppm for aromatic protons) and propanoic acid chain integration.

- FT-IR for carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O bands (~1700 cm⁻¹).

- Mass spectrometry (ESI-MS) for molecular ion [M+H]⁺ matching the theoretical m/z .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be mitigated?

Side reactions (e.g., N-alkylation instead of S-alkylation) can be minimized by:

- Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Temperature control (40–60°C) to suppress competing pathways.

- Pre-activating the carboxylic acid as an acyl chloride to improve reactivity .

Q. What computational tools predict feasible synthetic routes?

AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose one-step pathways. For example, retrosynthetic analysis may prioritize nucleophilic displacement or cross-coupling reactions, validated via DFT calculations for transition-state energetics .

Q. How should discrepancies in spectroscopic data be resolved?

Contradictions between experimental and predicted NMR shifts often arise from solvent effects or proton exchange. Use:

Q. What strategies optimize biological activity assays for this compound?

For antimicrobial or anticancer studies:

- Dose-response curves (IC₅₀ determination) in cell lines (e.g., HeLa, MCF-7).

- Molecular docking to imidazole-binding targets (e.g., cytochrome P450 enzymes) using AutoDock Vina.

- Metabolic stability tests in liver microsomes to assess pharmacokinetic viability .

Q. What challenges arise in scaling up synthesis for preclinical studies?

Key issues include:

- Purification bottlenecks : Switch from column chromatography to fractional crystallization for large batches.

- Regioselectivity control : Use phase-transfer catalysts or microwave-assisted synthesis to enhance reproducibility .

Q. How does the hydrochloride salt form influence solubility and bioavailability?

The hydrochloride counterion improves aqueous solubility, critical for in vivo studies. Assess via:

- pH-solubility profiles across physiological pH (1.2–7.4).

- LogP measurements (e.g., shake-flask method) to correlate with membrane permeability .

Q. Methodological Notes

- Synthesis : Prioritize regioselective routes to avoid byproducts .

- Crystallography : Validate hydrogen-bonding networks (e.g., N–H⋯Cl interactions) for stability insights .

- Biological Testing : Include positive controls (e.g., known imidazole-based inhibitors) to contextualize activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.